molecular formula C18H32O6 B14438829 Triethyl nonane-1,1,5-tricarboxylate CAS No. 79333-27-0

Triethyl nonane-1,1,5-tricarboxylate

Cat. No.: B14438829
CAS No.: 79333-27-0
M. Wt: 344.4 g/mol
InChI Key: WBFVIJMDAYUFEK-UHFFFAOYSA-N
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Description

Triethyl nonane-1,1,5-tricarboxylate is an organic compound with the molecular formula C18H32O6. It is a tricarboxylate ester, meaning it contains three ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl nonane-1,1,5-tricarboxylate typically involves the esterification of nonane-1,1,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Triethyl nonane-1,1,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl nonane-1,1,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of triethyl nonane-1,1,5-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl nonane-1,1,5-tricarboxylate is unique due to its nonane backbone, which imparts different physical and chemical properties compared to similar compounds with aromatic or shorter aliphatic backbones. This uniqueness makes it suitable for specific applications where other tricarboxylate esters may not be as effective .

Properties

CAS No.

79333-27-0

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

IUPAC Name

triethyl nonane-1,1,5-tricarboxylate

InChI

InChI=1S/C18H32O6/c1-5-9-11-14(16(19)22-6-2)12-10-13-15(17(20)23-7-3)18(21)24-8-4/h14-15H,5-13H2,1-4H3

InChI Key

WBFVIJMDAYUFEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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